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Introduction
SB 235375 is a potent and selective non-peptide antagonist of the human neurokinin-3 (NK-3)

receptor. The NK-3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated

by the tachykinin peptide neurokinin B (NKB). Activation of the NK-3 receptor, which is coupled

to the Gq alpha subunit, initiates a signaling cascade leading to the mobilization of intracellular

calcium.[1][2] This application note provides a detailed protocol for a cell-based calcium

mobilization assay to characterize the antagonist activity of SB 235375 on the human NK-3

receptor.

The assay is designed for a high-throughput format using a fluorescence imaging plate reader

(FLIPR) or a similar instrument capable of kinetic reading of intracellular calcium changes. By

pre-incubating cells expressing the NK-3 receptor with SB 235375 before stimulating with an

NK-3 receptor agonist (e.g., NKB or senktide), the inhibitory potency of SB 235375 can be

accurately determined.

Signaling Pathway
Activation of the NK-3 receptor by an agonist initiates a well-defined signaling pathway that

results in an increase in intracellular calcium concentration. This process is the foundation of

the calcium mobilization assay.
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Caption: NK-3 Receptor Signaling Pathway Leading to Calcium Mobilization.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for NK-3 receptor agonists and

the antagonist SB 235375, which are essential for designing and interpreting the calcium

mobilization assay.

Table 1: Agonist Potency at the Human NK-3 Receptor

Agonist Cell Line Assay Type EC50 (nM) Reference

Neurokinin B

(NKB)
HEK293

Calcium

Mobilization
0.45 ± 0.10

[MePhe7]NKB HEK293
Calcium

Mobilization
0.47 ± 0.16

Senktide HEK293
Calcium

Mobilization
3.1 ± 1.0

Senktide - Receptor Binding 0.5 - 3 [3]

Table 2: Antagonist Potency of SB 235375 at the Human NK-3 Receptor

Parameter Cell Line Assay Type Value (nM) Reference

Ki CHO-hNK-3R
Radioligand

Binding
2.2 [4]

Kb HEK293-hNK-3R
Calcium

Mobilization
12 [4]

Table 3: Selectivity of SB 235375 for Neurokinin Receptors
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Receptor Ki (nM)
Selectivity (fold vs
hNK-3)

Reference

hNK-3 2.2 - [4]

hNK-2 209 ~95 [4]

hNK-1 >100,000 >45,000 [4]

Experimental Protocols
This section provides a detailed protocol for determining the inhibitory effect of SB 235375 on

agonist-induced calcium mobilization in a 96-well or 384-well format.

Materials and Reagents
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

expressing the human NK-3 receptor.

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH

7.4.

Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or equivalent no-wash calcium assay kit.

Probenecid: Anion transport inhibitor to improve dye retention (if required by the cell line or

dye kit).[5][6]

NK-3 Receptor Agonist: Neurokinin B (NKB) or Senktide.

NK-3 Receptor Antagonist: SB 235375.

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or equivalent

instrument with kinetic reading and liquid handling capabilities.
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Experimental Workflow
1. Cell Seeding

(Plate cells in microplates
and incubate overnight)

2. Dye Loading
(Incubate cells with a
calcium-sensitive dye)

4. Antagonist Pre-incubation
(Add SB 235375 to the cell plate

and incubate)

3. Compound Preparation
(Prepare serial dilutions of

SB 235375 and a fixed
concentration of agonist)

5. Agonist Stimulation & 
Fluorescence Reading

(Place plate in FLIPR, add agonist,
and record kinetic calcium response)

6. Data Analysis
(Determine IC50 value for SB 235375)

Click to download full resolution via product page

Caption: Workflow for the Calcium Mobilization Antagonist Assay.

Detailed Protocol
1. Cell Seeding (Day 1)

Harvest and count the HEK293 or CHO cells stably expressing the hNK-3R.

Seed the cells into black-walled, clear-bottom microplates at a density that will result in a 90-

100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well

plate).[3]
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Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading (Day 2)

Prepare the calcium-sensitive dye loading solution according to the manufacturer's

instructions. If using a no-wash kit, the solution will typically contain the dye and probenecid

in an assay buffer.

Remove the culture medium from the cell plates.

Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well

plate).

Incubate the plates for 1 hour at 37°C or as recommended by the dye manufacturer.[6][7]

Some protocols may suggest a subsequent 30-minute incubation at room temperature.[5]

3. Compound Preparation (Day 2)

Agonist Preparation: Prepare a stock solution of the NK-3R agonist (NKB or senktide) in

assay buffer. Dilute this stock to a working concentration that is 2X to 5X the final desired

concentration. The final concentration should be approximately the EC₈₀ value to ensure a

robust signal for inhibition. Based on the data in Table 1, a final concentration of ~1-3 nM

NKB or ~10-20 nM senktide would be appropriate.

Antagonist Preparation: Prepare a stock solution of SB 235375 in DMSO. Perform a serial

dilution of SB 235375 in assay buffer to create a range of concentrations (e.g., 10-point, 3-

fold dilution starting from a high concentration of ~10 µM). The final DMSO concentration in

the assay should be kept below 0.5% to avoid cellular toxicity.

4. Antagonist Pre-incubation and Fluorescence Reading (Day 2)

Set up the FLIPR or FlexStation instrument with the appropriate excitation and emission

wavelengths for the chosen calcium dye (e.g., excitation ~485 nm, emission ~525 nm for

Fluo-4).

Program the instrument to perform a two-addition protocol. The first addition will be the

antagonist (or buffer for control wells), and the second will be the agonist.
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Place the dye-loaded cell plate and the compound plates into the instrument.

First Addition (Antagonist): Add the serially diluted SB 235375 to the cell plate. Include wells

with buffer only as a negative control and wells with buffer containing the maximum DMSO

concentration as a vehicle control.

Pre-incubation: Incubate the cell plate with the antagonist for 15-30 minutes at room

temperature or 37°C.[8] This allows the antagonist to reach equilibrium with the receptors.

Second Addition (Agonist) and Reading:

Establish a stable baseline fluorescence reading for 10-20 seconds.

The instrument will then add the prepared agonist solution to all wells.

Immediately begin recording the fluorescence intensity kinetically for 60-180 seconds to

capture the calcium mobilization peak.

Data Analysis
The change in fluorescence is typically measured as the peak fluorescence intensity minus

the baseline fluorescence.

Normalize the data by setting the response in the absence of antagonist (agonist-only

control) as 100% and the response in the absence of agonist (buffer-only control) as 0%.

Plot the percentage of inhibition against the logarithm of the SB 235375 concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the

concentration of SB 235375 that inhibits 50% of the agonist-induced calcium response.

Raw Kinetic Fluorescence Data
(RFU vs. Time)

Calculate Peak Response
(Peak RFU - Baseline RFU)

Normalize Data
(% Inhibition vs. [Antagonist])

Non-linear Regression
(Sigmoidal Dose-Response Curve) Determine IC50 Value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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